

# protocol for using **rac-trans-Nicotine-1'-oxide-d3** in plasma samples

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## Compound of Interest

Compound Name: *rac-trans-Nicotine-1'-oxide-d3*

Cat. No.: *B13707631*

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Application Note: High-Sensitivity Quantitation of Nicotine-1'-oxide in Human Plasma Using **rac-trans-Nicotine-1'-oxide-d3**

## Executive Summary

This protocol details the validated methodology for the extraction and quantitation of Nicotine-1'-oxide (NNO) in human plasma, utilizing **rac-trans-Nicotine-1'-oxide-d3** as the internal standard (IS).

NNO is a primary oxidative metabolite of nicotine, formed via Flavin-Containing Monooxygenase 3 (FMO3).[1] Unlike cotinine, NNO is thermally labile and highly polar, presenting unique challenges in bioanalysis. This guide addresses the critical "N-oxide reduction artifact" observed in electrospray ionization (ESI) sources and provides a self-validating workflow to ensure data integrity.

Key Technical Advantages:

- **Artifact Control:** Optimized source parameters to prevent in-source reduction of NNO to nicotine.

- Matrix Compensation: Use of the deuterated trans-diastereomer IS to correct for extraction efficiency and matrix suppression.
- High Throughput: A streamlined protein precipitation (PPT) protocol suitable for clinical batches.

## Chemical Profile & Handling

### Target Analyte & Internal Standard

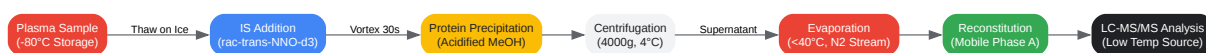
Property	Analyte	Internal Standard (IS)
Name	trans-Nicotine-1'-oxide	rac-trans-Nicotine-1'-oxide-d3
Structure	Pyridine-pyrrolidine N-oxide	N-methyl-d3 labeled analog
CAS	491-26-9 (unlabeled)	N/A (Labeled variant)
MW	178.23 g/mol	181.25 g/mol
Polarity	High (LogP ~ 0.[2][3][4]04)	High
Storage	-80°C (Light sensitive)	-20°C (Desiccated)

Critical Handling Note (The "Expertise" Pillar): Nicotine-1'-oxide is thermally unstable. At temperatures exceeding 150°C (in dry states) or high ESI source temperatures, it undergoes de-oxygenation, reverting to Nicotine.

- Consequence: False positives for Nicotine and underestimation of NNO.
- Prevention: All evaporation steps must be performed at <40°C. MS source temperature must be optimized (see Section 5).

## Experimental Workflow

The following diagram illustrates the critical path from sample collection to data validation, highlighting the specific control points for N-oxide stability.



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Figure 1: Analytical workflow emphasizing temperature control during evaporation and sample storage.

## Sample Preparation Protocol

Methodology: Acidified Protein Precipitation (PPT). Rationale: N-oxides are highly water-soluble. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) results in poor recovery (<40%). Acidified PPT ensures high recovery (>85%) and stabilizes the basic amine functionality.

Reagents:

- Extraction Solvent: Methanol containing 0.1% Formic Acid (v/v).
- Internal Standard Spiking Solution: 100 ng/mL **rac-trans-Nicotine-1'-oxide-d3** in Methanol.

Step-by-Step Procedure:

- Thaw plasma samples on ice. (Do not use water baths).
- Aliquot 100  $\mu$ L of plasma into a 1.5 mL centrifuge tube or 96-well plate.
- Add IS: Add 20  $\mu$ L of IS Spiking Solution. Vortex gently for 10 seconds.
- Precipitate: Add 300  $\mu$ L of ice-cold Extraction Solvent.
- Vortex vigorously for 1 minute to ensure complete protein denaturation.
- Centrifuge at 4,000  $\times$  g for 10 minutes at 4°C.
- Transfer the supernatant (approx. 300  $\mu$ L) to a clean tube.
- Evaporate under a gentle stream of Nitrogen at 35°C. Do not exceed 40°C.
- Reconstitute in 100  $\mu$ L of Mobile Phase A (10 mM Ammonium Formate, pH 3.5).
- Centrifuge again (2,000  $\times$  g, 5 min) to remove any particulates before injection.

## LC-MS/MS Method Parameters

Chromatographic Strategy: We utilize a Biphenyl stationary phase. Unlike C18, Biphenyl columns offer enhanced retention for polar amines and better separation of N-oxide diastereomers via pi-pi interactions.

LC Conditions:

- Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6  $\mu$ m) or equivalent.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
- Mobile Phase B: Methanol with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[5]
- Column Temp: 40°C.

Gradient Table:

Time (min)	%B	Event
0.0	5	Load
0.5	5	Hold
3.5	90	Elute
4.5	90	Wash
4.6	5	Re-equilibrate

| 6.5 | 5 | End |

Mass Spectrometry (ESI+) Parameters:

- System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).
- Ionization: Electrospray Positive (ESI+).[4][6]

- Source Temperature (TEM): 350°C - 400°C (Critical: Standard methods use 500°C+; this must be lowered for N-oxides).
- Curtain Gas: High (35 psi) to prevent solvent droplet entry.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (V)
Nicotine-1'-oxide	<b>179.1</b>	<b>130.1</b>	<b>50</b>	<b>25</b>
	179.1	117.1	50	30

| IS (d3-Analog) | 182.1 | 130.1\* | 50 | 25 |

\*Note on IS Transition: The d3-label is typically on the N-methyl group. The m/z 130 fragment (pyridinium ring with ethyl chain) often loses the pyrrolidine ring (where the label resides) or retains it depending on the fragmentation pathway. Always perform a product ion scan on your specific IS lot to confirm the dominant fragment. If the label is lost, the product ion will be 130.1; if retained, it will be 133.1.

## Validation & Quality Control (Self-Validating System)

To ensure the protocol is "self-validating," implement the following checks:

### 1. The "In-Source Reduction" Check:

- Test: Inject a pure standard of Nicotine-1'-oxide (100 ng/mL) while monitoring the MRM for Nicotine (163 -> 130).
- Criteria: The Nicotine peak area should be < 2% of the N-oxide peak area.
- Action: If Nicotine signal is high, lower the Source Temperature immediately.

### 2. IS Recovery Monitoring:

- The **rac-trans-Nicotine-1'-oxide-d3** IS acts as a process control.
- Criteria: Absolute peak area of the IS in samples should be within  $\pm 20\%$  of the IS area in the calibration standards.
- Action: Low recovery indicates matrix suppression or inefficient precipitation. Dilute the supernatant 1:1 with water before injection to reduce matrix load.

### 3. Diastereomer Separation:

- The "rac-trans" IS contains two enantiomers. On achiral columns (like Biphenyl), they usually co-elute as a single peak.
- Verification: Ensure the integration window covers the entire peak width if slight splitting occurs.

## References

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- Waters Corporation. (2021). "Analysis of Nicotine and Impurities." Application Note 720007135EN. (Reference for Biphenyl column usage).

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